Tigecycline hydrochloride
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Overview
Description
GAR-936 hydrochloride, also known as tigecycline hydrochloride, is a broad-spectrum glycylcycline antibiotic. It is a semisynthetic derivative of minocycline and belongs to the tetracycline class of antibiotics. GAR-936 hydrochloride was developed to overcome the growing issue of antibiotic resistance among various bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAR-936 hydrochloride involves the modification of the tetracycline structure. The key step in the synthesis is the addition of a glycylamido moiety to the D-ring of minocycline. This modification enhances the antibiotic’s activity against resistant bacterial strains. The synthetic route typically involves the following steps:
Protection of functional groups: Protecting the hydroxyl and amino groups on the tetracycline core to prevent unwanted reactions.
Glycylation: Introducing the glycylamido group to the D-ring of minocycline.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of GAR-936 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GAR-936 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetracycline core.
Substitution: Substitution reactions can occur at specific positions on the tetracycline structure, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of GAR-936 hydrochloride with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
GAR-936 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of glycylcycline antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by multidrug-resistant strains.
Industry: Used in the development of new antimicrobial agents and formulations
Mechanism of Action
GAR-936 hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis. The compound’s unique structure allows it to evade common resistance mechanisms, such as efflux pumps and ribosomal protection proteins .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound of GAR-936 hydrochloride, with a similar tetracycline structure but lacking the glycylamido modification.
Doxycycline: Another tetracycline antibiotic with a different substitution pattern on the tetracycline core.
Tetracycline: The original tetracycline antibiotic, less effective against resistant strains compared to GAR-936 hydrochloride
Uniqueness
GAR-936 hydrochloride is unique due to its enhanced activity against resistant bacterial strains. The addition of the glycylamido group to the D-ring of minocycline significantly improves its efficacy against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and other multidrug-resistant bacteria. This makes GAR-936 hydrochloride a valuable tool in the fight against antibiotic resistance .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFADVHACRVXAT-KXLOKULZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40ClN5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197654-04-9 |
Source
|
Record name | Tigecycline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGECYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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